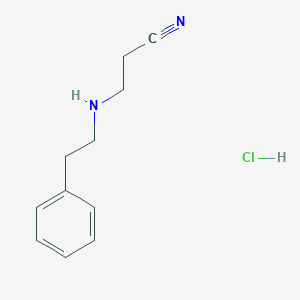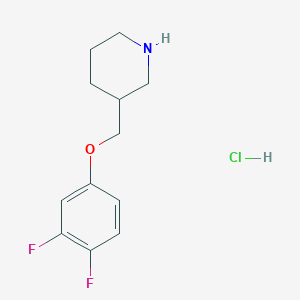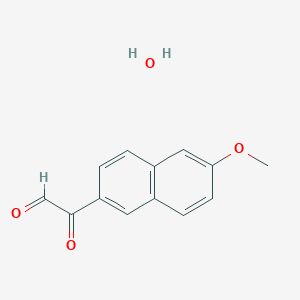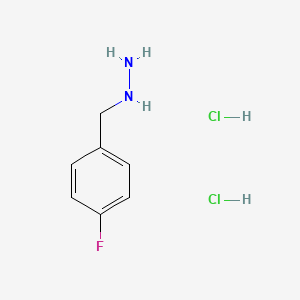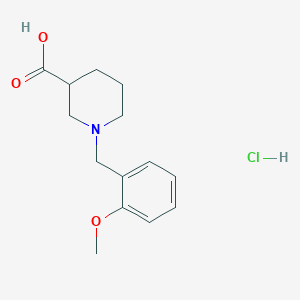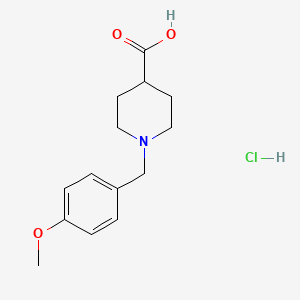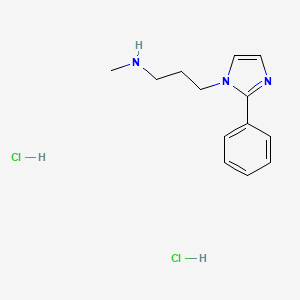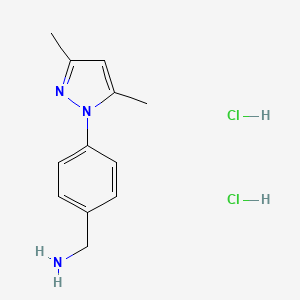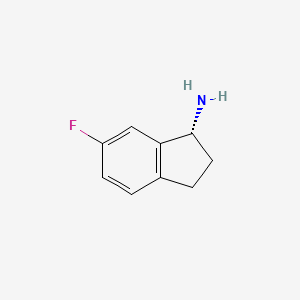![molecular formula C18H23NO2 B1389243 N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine CAS No. 1040690-36-5](/img/structure/B1389243.png)
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine
Übersicht
Beschreibung
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyphenoxy group and a phenylethyl group attached to a propylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 1-phenylethylamine.
Formation of Intermediate: 2-Methoxyphenol is reacted with 1-bromo-2-propanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyphenoxy)propanol.
Amine Formation: The intermediate 2-(2-methoxyphenoxy)propanol is then reacted with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2-Methoxyphenoxy)ethyl]-N-(1-phenylethyl)amine: Similar structure but with an ethyl group instead of a propyl group.
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-benzyl)amine: Similar structure but with a benzyl group instead of a phenylethyl group.
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)methylamine: Similar structure but with a methyl group attached to the nitrogen atom.
Uniqueness
N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenoxy and phenylethyl groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(21-18-12-8-7-11-17(18)20-3)13-19-15(2)16-9-5-4-6-10-16/h4-12,14-15,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELAECIDCMZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
